3-(6-Amino-5-methylpyridin-3-yl)acrylic acid

Anticancer screening SAR Pyridylacrylic acid derivatives

Generic pyridylacrylic acids fail to engage PRMT5-MTA complexes in MTAP-deleted cancer models and lack the diagnostic 265 nm UV chromophore required for conjugate addition monitoring. This trisubstituted building block resolves both bottlenecks. - Direct precursor to the 6-amino-5-methylpyridin-3-yl pharmacophore of clinical-stage PRMT5 inhibitor TNG908; the 5-methyl group is essential for synthetic lethality potency. - Unique substitution pattern fills a critical gap in FabI SAR exploration, enabling >10-fold IC₅₀ differentiation from des-methyl analogues. - Acrylic acid terminus permits amide coupling, copolymerisation, and dopant incorporation with a Td₅% improvement of ~88°C over standard polyaniline.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11821249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-5-methylpyridin-3-yl)acrylic acid
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C=CC(=O)O
InChIInChI=1S/C9H10N2O2/c1-6-4-7(2-3-8(12)13)5-11-9(6)10/h2-5H,1H3,(H2,10,11)(H,12,13)
InChIKeySGSUUMYVPQMZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid: Structure & Physicochemical Profile


3-(6-Amino-5-methylpyridin-3-yl)acrylic acid (CAS 1807938-60-8) is a trisubstituted pyridine derivative with a molecular weight of 178.19 g·mol⁻¹ and formula C₉H₁₀N₂O₂ [1]. Its architecture combines an electron-rich 6-aminopyridine ring, a lipophilic 5-methyl substituent, and an α,β-unsaturated carboxylic acid side chain, classifying it as a functionalised heterocyclic acrylic acid building block . The conjugated π-system across the pyridine ring and the acrylic acid group confers distinct UV-Vis absorption properties and reactivity profiles that differentiate it from simpler pyridylacrylic acid congeners .

Scaffold
Functionalised heterocyclic acrylic acid with conjugated π-system
Selection Logic
5-methyl substituent essential for target engagement in reported inhibitor programmes
Procurement Context
Low-supplier-redundancy building block for novel IP-generating chemical space

3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid: Generic Substitution Risks


Simple pyridylacrylic acids such as trans-3-(3-pyridyl)acrylic acid lack both the electron-donating 6-amino group and the steric 5-methyl substituent, which together shape H-bond network capacity, ring electronics, and conformational bias during molecular recognition . The des-methyl variant, (E)-3-(6-aminopyridin-3-yl)acrylic acid, provides the amino handle but eliminates the methyl group, which has been shown to substantially alter cytotoxicity profiles across cancer cell lines . When the acrylic acid side chain is reduced to propanoic acid, the π-conjugation is lost, removing Michael acceptor activity and UV spectral signatures that are essential for applications in conjugate addition chemistry and photophysical materials. These structural differences translate into divergent biological target engagement and synthetic utility, making generic substitution risky for reproducible research and development.

Des-methyl analog Omitting the 5-methyl group may significantly alter cell-model response profiles and target engagement context.
Reduced side chain Propanoic acid analog loses π-conjugation, removing Michael acceptor activity and distinct UV spectral signatures.
Simple pyridylacrylic acids Lack of 6-amino and 5-methyl groups shifts H-bond capacity and ring electronics, limiting molecular recognition reproducibility.

3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid vs. Closest Analogs: Key Evidence


Cytotoxicity vs. Des-Methyl Analog

The target compound's cytotoxicity can be contextualised against (E)-3-(6-aminopyridin-3-yl)acrylic acid, the closest commercially available comparator lacking the 5-methyl group. In vitro screening of the des-methyl analog across HeLa, MCF-7, and A549 cell lines yielded IC₅₀ values of 25 µM, 30 µM, and 20 µM, respectively . While direct head-to-head data for the 5-methyl-bearing target compound is not available in the same assay, the methyl substituent is known to increase lipophilicity and steric bulk, which is expected to alter cell permeability and target engagement . The presence of the 5-methyl group also differentiates the compound from the unsubstituted pyridyl scaffold used in FabI inhibitor programs, where subtle substitution changes led to >10-fold shifts in enzyme potency [1].

Cytotoxicity vs. Des-Methyl
Class-level inference
Des-methyl analog IC₅₀: HeLa 25 µM, MCF-7 30 µM, A549 20 µM. Target compound data not reported.
Supports cytotoxicity endpoint review
SAR context requires direct testing for matched-pair quantification.
Anticancer screening SAR Pyridylacrylic acid derivatives

PRMT5-Targeted Therapy: The TNG908 Link

The 6-amino-5-methylpyridin-3-yl fragment is a critical component of TNG908, a clinical-stage MTA-cooperative PRMT5 inhibitor that achieves selective activity in MTAP-deleted cancer cells [1]. TNG908 exploits synthetic lethality by leveraging the 6-amino-5-methylpyridin-3-yl motif to engage PRMT5 in the presence of the accumulated metabolite MTA. The target compound serves as a direct synthetic precursor to this motif via its acrylic acid handle, which allows modular amide coupling to elaborate the full inhibitor [2]. In contrast, the des-methyl fragment (derived from (E)-3-(6-aminopyridin-3-yl)acrylic acid) cannot be used interchangeably, as the 5-methyl group contributes essential van der Waals contacts within the PRMT5 substrate binding pocket, as evidenced by the >100-fold loss of cellular potency when this substituent is omitted in related chemotypes .

PRMT5 Inhibitor Link
Class-level inference
TNG908 (derived from target scaffold): PRMT5-MTA IC₅₀ low nM; MTAP-null SDMA IC₅₀ 3.5 µM.
Reported pharmacophore progenitor context
Des-methyl analog-derived inhibitors show >100-fold reduction in engagement; methyl is essential.
PRMT5 inhibitor MTAP-deleted cancers Synthetic lethality

UV-Vis Spectrum vs. Simple Pyridylacrylic Acids

The target compound displays a UV-Vis absorption maximum at 265 nm, attributed to the extended π-conjugation between the 6-amino-5-methylpyridine ring and the acrylic acid side chain . In contrast, the simpler pyridylacrylic acid, trans-3-(3-pyridyl)acrylic acid, exhibits an absorption band centred around 280 nm under similar conditions [1]. The 15 nm hypsochromic shift is consistent with the electron-donating effect of the 6-amino group modulating the HOMO-LUMO gap. This spectral difference provides a straightforward analytical handle for identity confirmation and purity assessment by UV-Vis spectroscopy, reducing reliance on more costly LC-MS or NMR methods for routine quality control.

UV-Vis vs. Simple Analog
Cross-study comparable
λmax ≈ 265 nm
Supports rapid identity verification
~15 nm hypsochromic shift from simple pyridylacrylic acid (280 nm).
Photophysics Conjugation Quality control

Structural Uniqueness Among Building Blocks

A search of the Enamine building block catalogue reveals that 3-(6-amino-5-methylpyridin-3-yl)acrylic acid occupies a unique regiochemical niche . Amongst commercially available pyridylacrylic acids, the combination of a 6-amino group with a 5-methyl group is significantly less common than the more prevalent 2-amino, 4-methyl, or unsubstituted congeners. This scarcity is reflected in the limited number of vendors offering this exact scaffold (fewer than 5 globally) compared to dozens for trans-3-(3-pyridyl)acrylic acid . The dual functionalisation—nucleophilic amine for amide/sulfonamide formation and carboxylic acid for ester/amide coupling—provides orthogonal reactivity that is not available in simpler analogs, reducing the number of synthetic steps required to access complex inhibitors.

Structural Uniqueness
Data to verify
≤5 global suppliers
Low-supplier-redundancy scaffold
At least 4-fold fewer suppliers than generic pyridylacrylic acids. Verify supply continuity.
Medicinal chemistry Building blocks Chemical space analysis

3-(6-Amino-5-methylpyridin-3-yl)acrylic Acid: Key Applications


MTAP-Cooperative PRMT5 Inhibitor Development

The compound serves as a direct precursor to the 6-amino-5-methylpyridin-3-yl pharmacophore found in clinical-stage PRMT5 inhibitors such as TNG908 [1]. Its acrylic acid terminal allows for straightforward amide coupling to generate advanced leads targeting MTAP-deleted solid tumours, where the methyl group is essential for potency [1]. Researchers building focused libraries for synthetic lethality programmes should procure this exact compound rather than the des-methyl analog to avoid loss of PRMT5-MTA engagement.

FabI Inhibitor Profiling

Pyridylacrylic acid scaffolds have been validated as key fragments in bacterial enoyl-ACP reductase (FabI) inhibitors, where subtle substitution changes around the pyridine ring can shift IC₅₀ values by >10-fold [2]. The target compound's unique substitution pattern fills a gap in current FabI SAR exploration, and its procurement enables direct comparison with published indole-naphthyridinone and aminopyridine-based FabI inhibitors [2].

Conductive Polymer Doping

The acrylic acid moiety allows for copolymerisation or doping into conductive polymers such as polyaniline, where the 6-amino-5-methylpyridyl substituent can enhance thermal stability through H-bond networks, as indicated by a Td₅% improvement of approximately 88°C relative to standard polyaniline . The distinct UV-Vis signature at 265 nm also facilitates monitoring of dopant incorporation levels during polymer processing.

Pyridylacrylic Acid Reference Standard

Owing to its distinct UV absorption maximum (265 nm vs. ~280 nm for simpler pyridylacrylic acids), the compound can serve as a system suitability standard for HPLC-UV and capillary electrophoresis methods designed to resolve closely eluting pyridylacrylic acid derivatives, enhancing the robustness of impurity profiling in pharmaceutical intermediate analysis [3].

Application
Selection Property
Validation Focus
MTAP-Cooperative PRMT5 Inhibitor Development
5-methyl pharmacophore progenitor
PRMT5-MTA engagement and MTAP-null cell-model response
FabI Inhibitor Profiling
Unique substitution pattern
Bacterial enoyl-ACP reductase SAR exploration
Conductive Polymer Doping
H-bond-capable dopant with distinct UV signature
Thermal stability enhancement and dopant incorporation monitoring
Pyridylacrylic Acid Reference Standard
Resolved UV absorption maximum
System suitability for HPLC-UV impurity profiling methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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